molecular formula C26H25NO5 B3749261 4-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-6,7-dimethoxynaphthalene-2-carboxamide

4-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-6,7-dimethoxynaphthalene-2-carboxamide

Cat. No.: B3749261
M. Wt: 431.5 g/mol
InChI Key: VLUJXNXBVDUSGL-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-6,7-dimethoxynaphthalene-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 4-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-6,7-dimethoxynaphthalene-2-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the naphthalene core: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of the ethoxyphenyl group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the ethoxyphenyl group onto the naphthalene core.

    Attachment of the furan-2-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the furan-2-ylmethyl group is introduced onto the naphthalene core.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate compound with an amine to form the carboxamide group.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-6,7-dimethoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

4-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-6,7-dimethoxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound could be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-6,7-dimethoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its application, such as its use as a therapeutic agent or a biochemical probe.

Comparison with Similar Compounds

4-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-6,7-dimethoxynaphthalene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    4-(4-methoxyphenyl)-N-(furan-2-ylmethyl)-6,7-dimethoxynaphthalene-2-carboxamide: This compound differs by having a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.

    4-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-6,7-dimethoxynaphthalene-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which can influence its solubility and interaction with biological targets.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-6,7-dimethoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-4-31-20-9-7-17(8-10-20)22-13-19(26(28)27-16-21-6-5-11-32-21)12-18-14-24(29-2)25(30-3)15-23(18)22/h5-15H,4,16H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUJXNXBVDUSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NCC4=CC=CO4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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